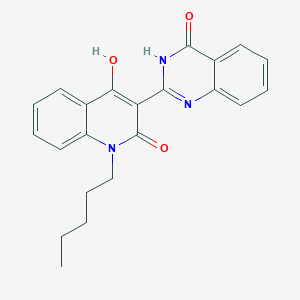![molecular formula C11H24N2O2 B6033236 1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol](/img/structure/B6033236.png)
1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol, also known as A-366, is a selective inhibitor of lysine-specific demethylase 1 (LSD1), which is an enzyme involved in the regulation of gene expression. A-366 has gained attention for its potential use in cancer therapy, as LSD1 has been shown to play a role in the development and progression of various cancers.
Wirkmechanismus
1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol acts by inhibiting the activity of LSD1, which is involved in the regulation of gene expression through the demethylation of lysine residues on histones. By inhibiting LSD1, 1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol can alter the expression of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit cancer cell migration and invasion. It has also been shown to decrease the expression of genes involved in cancer cell proliferation and survival, and to increase the expression of genes involved in cell differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol in lab experiments is its selectivity for LSD1, which reduces the risk of off-target effects. However, 1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol. One area of interest is the development of more potent and selective LSD1 inhibitors, which could improve the effectiveness of 1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol as a therapeutic agent. Another area of interest is the identification of biomarkers that can predict response to LSD1 inhibitors, which could help to guide patient selection for clinical trials. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of LSD1 inhibition on cancer cell differentiation and apoptosis.
Synthesemethoden
The synthesis of 1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol involves several steps, starting with the reaction of 3-methylpiperidine with ethylene oxide to form 3-methyl-1-(2-ethoxyethyl)piperidine. This intermediate is then reacted with 2-bromoethanol to form 1-(2-hydroxyethyl)-3-methylpiperidine, which is subsequently reacted with 2-chloro-1-(chloromethyl)ethylbenzene to form 1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol.
Wissenschaftliche Forschungsanwendungen
1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol has been studied extensively in the context of cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. 1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol has also been shown to induce differentiation of cancer cells, leading to decreased tumor growth.
Eigenschaften
IUPAC Name |
1-amino-3-[2-(3-methylpiperidin-1-yl)ethoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10-3-2-4-13(8-10)5-6-15-9-11(14)7-12/h10-11,14H,2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKAROJRRBUIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[1-(3-furylmethyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6033161.png)
![7-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6033165.png)
![methyl 2-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B6033169.png)
![ethyl 4-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6033175.png)
![3-(2-phenylethyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6033176.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B6033177.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitrobenzamide](/img/structure/B6033184.png)
![5-chloro-2-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6033194.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6033196.png)
![2-[tert-butyl(methyl)amino]ethyl 3-phenylpropanoate hydrochloride](/img/structure/B6033203.png)

![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide](/img/structure/B6033225.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-4-methoxybenzamide](/img/structure/B6033230.png)
